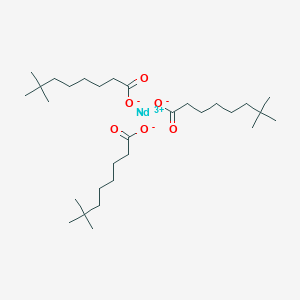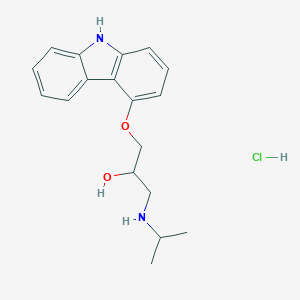
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an important building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to a wide range of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole in lab experiments is its versatility. This compound can be easily modified to create a wide range of derivatives, which can be used to study various biological targets and applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole. One of the most promising areas of research is the development of new derivatives with improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use in drug discovery.
Synthesis Methods
The synthesis of 2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-chloroethyl methyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to form the final product.
Scientific Research Applications
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. This compound has been used to synthesize a wide range of derivatives that have shown promising results in various applications, including drug discovery, material science, and catalysis.
properties
CAS RN |
108345-12-6 |
|---|---|
Product Name |
2,5-Bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
Molecular Formula |
C8H14N2O2S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,5-bis(2-methoxyethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2O2S3/c1-11-3-5-13-7-9-10-8(15-7)14-6-4-12-2/h3-6H2,1-2H3 |
InChI Key |
TZMHYDQCMVYIFN-UHFFFAOYSA-N |
SMILES |
COCCSC1=NN=C(S1)SCCOC |
Canonical SMILES |
COCCSC1=NN=C(S1)SCCOC |
synonyms |
DL-GLUTAMIC-2-13C ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)





![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
